Cas no 2270-20-4 (5-Phenylvaleric acid)
5-Phenylvaleric acid Chemical and Physical Properties
Names and Identifiers
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- 5-Phenylpentanoic acid
- 5-Phenylvaleric Acid
- 5-Phenylpentanoic acidneat
- 5-Phenzylvaleric acid
- 5-(phenyl)valeric acid
- 5-phenyl-n-valeric acid
- 5-Phenyl-pentanoic acid
- 5-Phenylvalerate
- Benzenepentanoic acid
- EINECS 218-872-8
- Ph(CH2)4COOH
- Phenylpentanoic acid
- Phenylvaleric acid
- Valeric acid,5-phenyl
- 5-Phenylvalericacid
- Valeric acid, 5-phenyl-
- XYJ5U8LCQ8
- BYHDDXPKOZIZRV-UHFFFAOYSA-N
- 5PV
- Phenylpentanoate
- Benzenepentanoate
- 5-Phenylpentanoate
- Benzenepentanoic-acid
- 5-Phenyl-pentanoate
- 4-benzylbutyric acid
- Benzenepentanoic-acid-
- 5
- SCHEMBL503601
- EN300-56329
- CHEBI:40131
- NSC-65637
- AMY2611
- HY-W032915
- delta-Phenylvaleric acid
- AE-641/04221028
- NSC65637
- FT-0620766
- Q27094904
- NS00027241
- s6096
- VALERIC ACID, .DELTA.-PHENYL-
- DTXSID80177229
- MFCD00004416
- BRN 2049062
- P1284
- AS-57674
- UNII-XYJ5U8LCQ8
- 2ay9
- SY048274
- 2270-20-4
- NSC 65637
- HMS3604H10
- AKOS003238607
- NCIOpen2_000153
- .delta.-Phenylvaleric acid
- AI3-05952
- 4-09-00-01864 (Beilstein Handbook Reference)
- CS-0076939
- PD006523
- BYHDDXPKOZIZRV-UHFFFAOYSA-
- 5-Phenylvaleric acid, 99%
- 5-Phenyl Valeric acid
- D70130
- InChI=1/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13)
- Z361415662
- DB04051
- CHEMBL443064
- F2191-0040
- J-014818
- Benzenepentanoic acid (9CI)
- phenylvalerate
- pentanoic acid, 5-phenyl-
- delta-Phenylvalerate
- DTXCID6099720
- VALERIC ACID, DELTA-PHENYL-
- ALBB-024921
- 218-872-8
- 5-Phenylvaleric acid
-
- MDL: MFCD00004416
- Inchi: 1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13)
- InChI Key: BYHDDXPKOZIZRV-UHFFFAOYSA-N
- SMILES: OC(CCCCC1C=CC=CC=1)=O
- BRN: 2049062
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystals
- Density: 1.0292 (rough estimate)
- Melting Point: 58.0 to 61.0 deg-C
- Boiling Point: 164°C/5mmHg(lit.)
- Flash Point: 176-178°C/12mm
- Refractive Index: 1.4920 (estimate)
- PSA: 37.30000
- LogP: 2.48400
- Solubility: Soluble in ethanol and slightly soluble in water.
5-Phenylvaleric acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S22: do not breathe dust. S24/25: prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- RTECS:YV7816000
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Hazardous Material Identification:
- Safety Term:S22;S24/25
- Storage Condition:Sealed in dry,Room Temperature
5-Phenylvaleric acid Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Phenylvaleric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1284-25G |
5-Phenylvaleric Acid |
2270-20-4 | >99.0%(T) | 25g |
¥550.00 | 2024-04-17 | |
| S e l l e c k ZHONG GUO | S6096-25mg |
5-Phenylvaleric Acid |
2270-20-4 | 98.08% | 25mg |
¥794.68 | 2023-09-16 | |
| Chemenu | CM343725-25g |
5-Phenylpentanoic acid |
2270-20-4 | 95%+ | 25g |
$172 | 2022-06-11 | |
| Chemenu | CM343725-100g |
5-Phenylpentanoic acid |
2270-20-4 | 95%+ | 100g |
$600 | 2022-06-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7458-200 mg |
5-Phenylvaleric Acid |
2270-20-4 | 98.85% | 200mg |
¥1680.00 | 2022-04-26 | |
| Apollo Scientific | OR4177-5g |
5-Phenylpentanoic acid |
2270-20-4 | 98+% | 5g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR4177-25g |
5-Phenylpentanoic acid |
2270-20-4 | 98+% | 25g |
£86.00 | 2025-02-20 | |
| Apollo Scientific | OR4177-100g |
5-Phenylpentanoic acid |
2270-20-4 | 98+% | 100g |
£332.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P837809-1g |
5-Phenylvaleric Acid |
2270-20-4 | 98% | 1g |
¥61.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P837809-5g |
5-Phenylvaleric Acid |
2270-20-4 | 98% | 5g |
¥244.00 | 2022-09-01 |
5-Phenylvaleric acid Suppliers
5-Phenylvaleric acid Related Literature
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1. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part II. The conversion of 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenesD. I. Davies,C. Waring J. Chem. Soc. C 1968 1865
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Pedro Mena,Letizia Bresciani,Nicoletta Brindani,Iziar A. Ludwig,Gema Pereira-Caro,Donato Angelino,Rafael Llorach,Luca Calani,Furio Brighenti,Michael N. Clifford,Chris I. R. Gill,Alan Crozier,Claudio Curti,Daniele Del Rio Nat. Prod. Rep. 2019 36 714
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Gema Pereira-Caro,Sylvie Gaillet,José Luis Ordó?ez,Pedro Mena,Letizia Bresciani,Keren A. Bindon,Daniele Del Rio,Jean-Max Rouanet,José Manuel Moreno-Rojas,Alan Crozier Food Funct. 2020 11 3986
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Francisco Castillo,Rodrigo Faúndez,Jorge Tapia,Camilo Verdugo,Marcelo Preite,Ivonne Chávez,Juan Manuel-Manriquez,Pedro D. Ortiz,Ximena Zarate,Eduardo Schott New J. Chem. 2022 46 6609
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Ignacio Belda,Carolina Cueva,Alba Tamargo,Charles N. Ravarani,Alberto Acedo,Bego?a Bartolomé,M. Victoria Moreno-Arribas Food Funct. 2021 12 4152
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 5-Phenylvaleric acid
5-Phenylvaleric Acid (CAS No. 2270-20-4): An Overview of Its Properties, Applications, and Recent Research
5-Phenylvaleric acid (CAS No. 2270-20-4) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a comprehensive overview of its chemical properties, biological activities, and recent research advancements, highlighting its significance in various scientific and industrial contexts.
Chemical Properties
5-Phenylvaleric acid is a linear aliphatic carboxylic acid with a phenyl substituent attached to the fifth carbon atom. Its molecular formula is C11H14O2, and it has a molecular weight of 178.23 g/mol. The compound is characterized by its white crystalline appearance and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. It exhibits weak acidity due to the presence of the carboxylic acid group, which can dissociate in aqueous solutions to form the corresponding anion.
The chemical structure of 5-Phenylvaleric acid allows it to participate in various chemical reactions, including esterification, amidation, and reduction. These reactions are crucial for the synthesis of more complex molecules and derivatives, making it an important intermediate in organic synthesis.
Biological Activities
5-Phenylvaleric acid has been studied for its potential biological activities, particularly in the context of its interactions with biological systems. Recent research has focused on its effects on cellular metabolism, signaling pathways, and potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2021) investigated the role of 5-Phenylvaleric acid in modulating lipid metabolism. The researchers found that this compound can inhibit the activity of fatty acid synthase (FAS), an enzyme involved in de novo fatty acid synthesis. This inhibition could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Another study published in Bioorganic & Medicinal Chemistry Letters (2020) explored the anti-inflammatory properties of 5-Phenylvaleric acid. The results showed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These findings suggest that 5-Phenylvaleric acid may have potential as an anti-inflammatory agent for treating inflammatory diseases.
Applications in Pharmaceuticals
The unique chemical properties and biological activities of 5-Phenylvaleric acid make it a valuable compound in pharmaceutical research and development. It has been used as a building block for the synthesis of various drug candidates and prodrugs.
In a recent study published in the European Journal of Medicinal Chemistry (2021), researchers synthesized a series of prodrugs based on 5-Phenylvaleric acid. These prodrugs were designed to improve the pharmacokinetic properties of existing drugs by enhancing their solubility and stability. The study demonstrated that these prodrugs exhibited improved bioavailability and reduced toxicity compared to their parent compounds.
Synthesis Methods
The synthesis of 5-Phenylvaleric acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of phenylacetylene with acrylonitrile followed by hydrolysis to form the carboxylic acid. Another approach involves the aldol condensation of benzaldehyde with butyraldehyde followed by reduction and oxidation steps.
A recent advancement in the synthesis of 5-Phenylvaleric acid was reported in Organic Letters (2020). The researchers developed a catalytic asymmetric synthesis method using a chiral palladium catalyst. This method not only improved the yield but also provided high enantiomeric purity, which is crucial for pharmaceutical applications where enantiomeric purity is often required.
Safety Considerations
Safety is a critical aspect when handling any chemical compound, including 5-Phenylvaleric acid. While it is not classified as a hazardous material under current regulations, proper handling precautions should be taken to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 5-Phenylvaleric acid continues to uncover new insights into its properties and potential applications. Future studies may focus on optimizing its use as a therapeutic agent or developing more efficient synthetic methods to produce it on a larger scale.
In conclusion, 5-Phenylvaleric acid (CAS No. 2270-20-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure, biological activities, and synthetic versatility make it an important molecule for further exploration and development.
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